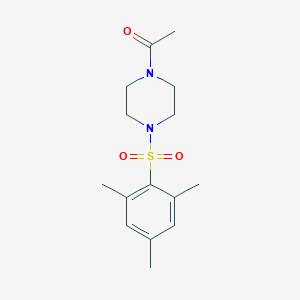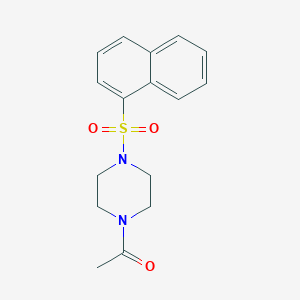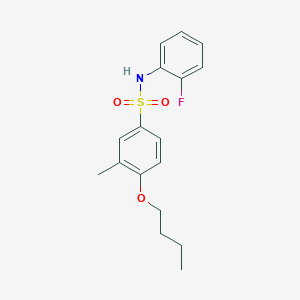![molecular formula C13H16N2O3S B273238 2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, commonly known as DMSPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is known for its unique chemical structure, which makes it an attractive molecule for research purposes.
Wirkmechanismus
The mechanism of action of DMSPE is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In particular, DMSPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMSPE has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMSPE has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. In particular, DMSPE has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases. Additionally, DMSPE has been shown to scavenge free radicals and inhibit lipid peroxidation, which are known to contribute to oxidative stress and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
DMSPE has several advantages for use in lab experiments, including its relatively simple synthesis, low toxicity, and broad range of potential applications. However, there are also limitations to its use, including its limited solubility in water and its potential for non-specific interactions with cellular components.
Zukünftige Richtungen
There are several future directions for research on DMSPE, including the development of new synthetic methods for its production, the investigation of its potential applications in medicine and other fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of DMSPE for various applications, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of DMSPE can be achieved through several methods, including the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole. Another method involves the reaction of 2,5-dimethylphenol with methylsulfonyl chloride, followed by the reaction of the resulting product with 2-methylimidazole and sodium hydride.
Wissenschaftliche Forschungsanwendungen
DMSPE has been extensively studied for its potential applications in various fields, including medicine, chemistry, and biology. In medicine, DMSPE has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In chemistry, DMSPE has been used as a reagent for the synthesis of various compounds, including sulfonamides and heterocyclic compounds. In biology, DMSPE has been shown to exhibit activity against various microorganisms, making it a promising candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether |
|---|---|
Molekularformel |
C13H16N2O3S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 |
InChI-Schlüssel |
NKUJLODXYQNOQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)


![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)

